molecular formula C16H23NO4 B6291498 Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate CAS No. 167834-23-3

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

Cat. No. B6291498
CAS RN: 167834-23-3
M. Wt: 293.36 g/mol
InChI Key: JZHVSPMBKVUOCC-ZDUSSCGKSA-N
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Description

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis . It is particularly used in the synthesis of amino acids and peptides .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved using flow microreactor systems . This method allows for the direct introduction of the Boc group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

The Boc group in the molecule can be deprotected at high temperatures using a thermally stable ionic liquid . This process extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Scientific Research Applications

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is utilized for its protective group properties. The tert-butoxycarbonyl (Boc) group is often employed to protect amino groups during peptide synthesis . This compound’s stability under a variety of reaction conditions makes it a valuable tool for chemists looking to synthesize complex molecules without altering sensitive functional groups.

Medicinal Chemistry

Within medicinal chemistry, this ester serves as a building block for the synthesis of pharmaceuticals. Its ability to introduce the Boc-protected amino group into molecules is crucial for the development of new drugs, especially those containing peptide-like structures .

Industrial Applications

Industrially, the compound finds use in the production of fine chemicals. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the sustainability and versatility of industrial processes .

Agriculture

In agriculture, research is ongoing to explore the potential of this compound in the synthesis of agrochemicals. Its protective group chemistry could be applied to create more stable and effective pesticides and herbicides .

Environmental Science

The environmental science field benefits from this compound through the development of greener chemical processes. The Boc group’s ease of introduction and removal helps in designing environmentally benign synthetic routes, reducing the ecological footprint of chemical manufacturing .

Biotechnology

Biotechnological applications include the use of Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate in enzyme-mediated reactions. The compound’s protective groups can be strategically placed to modulate enzyme activity or stability, facilitating the production of biologically active compounds .

Material Science

Lastly, in material science, this compound contributes to the synthesis of novel materials. Its incorporation into polymers and other materials can impart unique properties, such as increased resilience or biocompatibility, which are essential for medical devices and other advanced applications .

properties

IUPAC Name

ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHVSPMBKVUOCC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

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